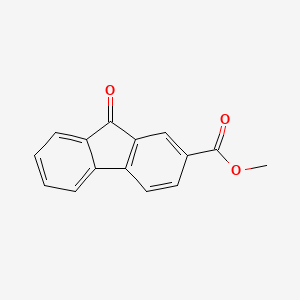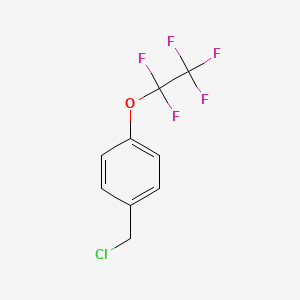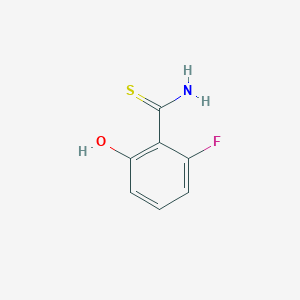
4-(Cyclohexylmethyl)oxan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethyl)oxan-3-one is an organic compound with the molecular formula C12H20O2 It is a cyclic ketone with a six-membered oxane ring substituted with a cyclohexylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)oxan-3-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclohexylmethyl-substituted epoxide, under acidic or basic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the oxane ring.
Another method involves the use of a cyclohexylmethyl-substituted alcohol, which undergoes oxidation to form the corresponding ketone. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products. Commonly used catalysts include transition metal complexes and solid acid catalysts.
化学反応の分析
Types of Reactions
4-(Cyclohexylmethyl)oxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxane ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
科学的研究の応用
4-(Cyclohexylmethyl)oxan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 4-(Cyclohexylmethyl)oxan-3-one involves its interaction with specific molecular targets. The ketone group can participate in various chemical reactions, including nucleophilic addition and substitution. The cyclohexylmethyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler cyclic ketone with a six-membered ring.
4-Methylcyclohexanone: A similar compound with a methyl group instead of a cyclohexylmethyl group.
Tetrahydropyran-4-one: A related compound with a different ring structure.
Uniqueness
4-(Cyclohexylmethyl)oxan-3-one is unique due to the presence of both the oxane ring and the cyclohexylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
4-(cyclohexylmethyl)oxan-3-one |
InChI |
InChI=1S/C12H20O2/c13-12-9-14-7-6-11(12)8-10-4-2-1-3-5-10/h10-11H,1-9H2 |
InChIキー |
DPKPFEDBJOPUKY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2CCOCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









